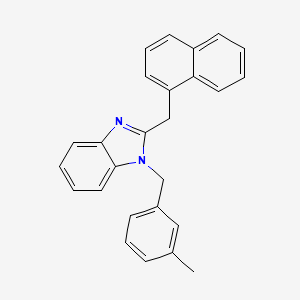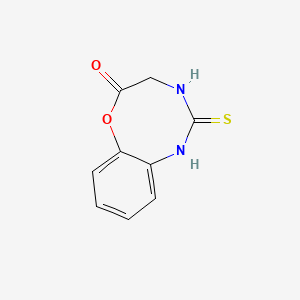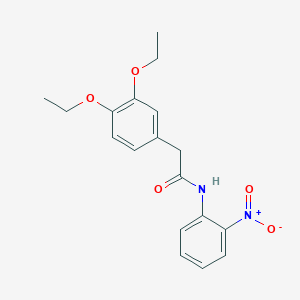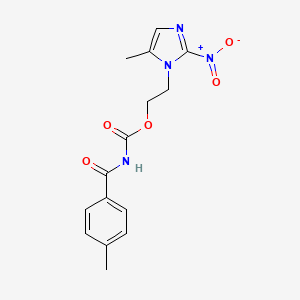![molecular formula C18H22N8O4 B11501821 2,4-di(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11501821.png)
2,4-di(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE: is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of the Nitrophenylmethylidene Hydrazine Moiety: This step involves the condensation of 2-nitrobenzaldehyde with hydrazine to form the hydrazone, which is then coupled with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The morpholine groups can participate in substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Compounds where the nitro group is converted to an amine.
Substituted Triazines: Triazine derivatives with different substituents replacing the morpholine groups.
Applications De Recherche Scientifique
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylmethylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazine core may also interact with DNA or RNA, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Lacks the nitrophenylmethylidene hydrazine moiety.
2,4-Bis(4-morpholinyl)-6-(phenylmethylidene)hydrazin-1-yl-1,3,5-triazine: Similar structure but without the nitro group.
Uniqueness
The presence of both morpholine groups and the nitrophenylmethylidene hydrazine moiety makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other triazine derivatives.
Propriétés
Formule moléculaire |
C18H22N8O4 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
4,6-dimorpholin-4-yl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22N8O4/c27-26(28)15-4-2-1-3-14(15)13-19-23-16-20-17(24-5-9-29-10-6-24)22-18(21-16)25-7-11-30-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13+ |
Clé InChI |
HARWTXZZYCWJCR-CPNJWEJPSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4CCOCC4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501740.png)


![Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11501754.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501756.png)
![8-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11501758.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11501759.png)

![2'-amino-1'-(4-ethylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11501774.png)


![N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11501783.png)
![3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione](/img/structure/B11501794.png)
![5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501796.png)
